molecular formula C18H42NO4P B13840226 4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide

4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B13840226
M. Wt: 367.5 g/mol
InChI Key: OGNAJHOXQVGXLZ-UHFFFAOYSA-M
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Description

4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide (CAS 1090528-71-4) is a high-purity chemical reagent identified as a novel inhibitor of MyD88-dependent signaling pathways . Its primary mechanism of action involves disrupting the homodimeric formation of the MyD88 protein, a critical adaptor in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways that is essential for its pro-inflammatory signaling function . This specific action makes it a valuable pharmacological tool for researchers studying innate immunity, inflammation, and related disease models. The compound features a piperazine core, a heterocycle renowned in medicinal chemistry for its versatility and frequent application in bioactive molecules targeting the central nervous system, among other areas . The molecular structure, which incorporates a 3-bromophenylsulfonyl group and a 1-(thiophen-2-yl)ethyl carboxamide moiety, contributes to its affinity for specific biological targets and influences its pharmacokinetic properties, potentially enhancing blood-brain barrier penetration . Preclinical research suggests this compound holds significant promise for investigating the role of MyD88 in neuropathic pain and inflammatory conditions . It is supplied with a minimum purity of 98% (by HPLC) . For optimal stability, it is recommended to store the product desiccated at 0°C for short-term storage or at -20°C for long-term preservation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H42NO4P

Molecular Weight

367.5 g/mol

IUPAC Name

dimethyl phosphate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C2H7O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5-7(3,4)6-2/h5-16H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1

InChI Key

OGNAJHOXQVGXLZ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.COP(=O)([O-])OC

Origin of Product

United States

Biological Activity

The compound 4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is a piperazine derivative that exhibits significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22BrN3O4SC_{18}H_{22}BrN_{3}O_{4}S, with a molecular weight of approximately 427.36 g/mol. The structure features a piperazine core substituted with a bromophenyl group, a sulfonamide linkage, and a thiophene moiety, which collectively enhance its pharmacological properties.

Antimicrobial Activity

Studies have indicated that compounds containing piperazine and sulfonamide groups often exhibit antimicrobial properties. Preliminary investigations into 4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide have shown promising results against various bacterial strains.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus12.5Control: Ciprofloxacin (2)
Escherichia coli25Control: Amoxicillin (10)

These findings suggest that the compound may be effective as an antimicrobial agent, particularly against Gram-positive bacteria.

Antiviral Activity

In vitro assays have demonstrated that this compound can inhibit viral replication in certain cell lines. Specifically, it has shown activity against viruses such as influenza and HIV, indicating potential as an antiviral therapeutic agent.

The biological activity of 4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : It has been suggested that the compound can disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Viral Entry : For antiviral activity, it may prevent viral particles from entering host cells.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various piperazine derivatives, including 4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide. The study reported an MIC value of 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Study 2: Antiviral Activity

Another study focused on the antiviral properties of piperazine derivatives against HIV. The compound exhibited significant inhibition in viral replication assays, outperforming several known antiviral agents . This highlights its potential use in developing treatments for viral infections.

Comparison with Similar Compounds

Research Findings and Implications

  • Linker Importance : The thiophenylethyl group may mimic bioactive motifs in receptor ligands, as seen in dopamine D3-selective compounds .
  • Synthetic Challenges: Sulfonylation steps (as in the target compound) require careful optimization to avoid side reactions, whereas benzooxazinone derivatives use coupling strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3-Bromophenyl)sulfonyl)-N-(1-(thiophen-2-yl)ethyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sulfonylation and carboxamide coupling. Key steps include:

  • Sulfonylation : Reacting 3-bromobenzenesulfonyl chloride with the piperazine intermediate under anhydrous conditions in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
  • Carboxamide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiophen-2-yl-ethylamine moiety to the piperazine-sulfonyl intermediate. Solvent choice (e.g., DMF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product. Purity >95% is achievable with optimized solvent ratios .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 confirm structural integrity, with key signals for the bromophenyl (δ 7.4–8.1 ppm), thiophene (δ 6.8–7.2 ppm), and piperazine (δ 3.2–3.8 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (theoretical m/z 458.39 for [M+H]+) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm .

Q. How does the molecular structure influence physicochemical properties like solubility and stability?

  • Methodological Answer :

  • Solubility : The bromophenyl and thiophene groups confer lipophilicity, limiting aqueous solubility. Solubility can be enhanced using co-solvents (e.g., DMSO for in vitro assays) or by synthesizing salt forms (e.g., hydrochloride) .
  • Stability : The sulfonyl group increases hydrolytic stability, but the carboxamide linkage may degrade under acidic/basic conditions. Stability studies (e.g., pH 2–9 buffers at 37°C, monitored via HPLC) guide storage conditions (recommended: −20°C under inert atmosphere) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer cell lines) to confirm activity .
  • Dose-Response Analysis : Generate IC50/EC50 curves in triplicate to address variability. For example, discrepancies in receptor binding affinity may arise from differences in assay buffer ionic strength or cell membrane preparation methods .

Q. How can computational modeling predict biological targets and binding affinities for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., serotonin receptors or kinases). The sulfonyl group may form hydrogen bonds with active-site residues, while the bromophenyl moiety contributes to hydrophobic interactions .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the piperazine ring) using tools like Schrödinger’s Phase. Compare with known inhibitors to predict off-target effects .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. High clearance rates may necessitate structural modifications (e.g., fluorination to block CYP450 oxidation sites) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. The lipophilic nature of this compound may result in >90% binding, impacting bioavailability .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the 3-bromophenyl group with 3-chlorophenyl or 3-fluorophenyl to assess halogen effects on target affinity. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets .
  • Modify the thiophene moiety to furan or pyridine and evaluate changes in off-target activity using kinase profiling panels .

Q. What analytical techniques can assess the compound’s stability under thermal and photolytic stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Expected Td >200°C due to the stable sulfonyl group .
  • Photostability Testing : Expose to UV light (e.g., 365 nm for 48 hours) and monitor degradation via HPLC. Protective packaging (amber glass) is recommended if photolytic degradation exceeds 10% .

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